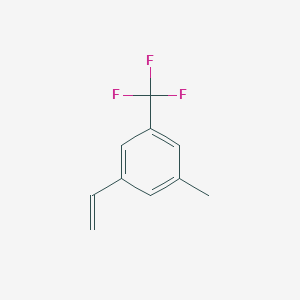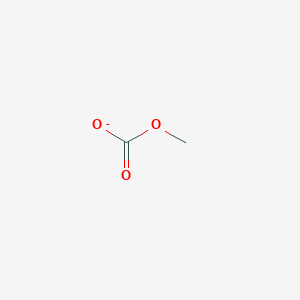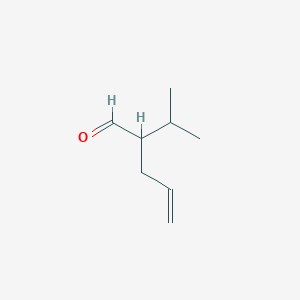![molecular formula C12H17NOS B8334203 1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine](/img/structure/B8334203.png)
1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine
描述
1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine is a heterocyclic compound that features a unique combination of a thienopyran ring fused with a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thienopyran derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反应分析
Types of Reactions
1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienopyran ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted pyrrolidines.
科学研究应用
1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
相似化合物的比较
Similar Compounds
- 6,7-dihydro-4H-thieno[3,2-c]pyran
- 4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran
- 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran
Uniqueness
1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine is unique due to its specific combination of a thienopyran ring and a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H17NOS |
|---|---|
分子量 |
223.34 g/mol |
IUPAC 名称 |
1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C12H17NOS/c1-2-6-13(5-1)9-11-10-4-8-15-12(10)3-7-14-11/h4,8,11H,1-3,5-7,9H2 |
InChI 键 |
IWKMFCMYQDKOGP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2C3=C(CCO2)SC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
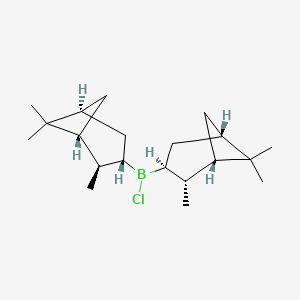
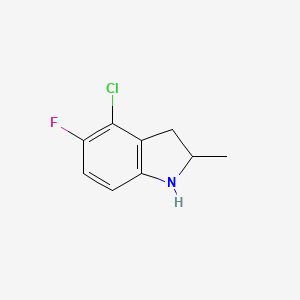
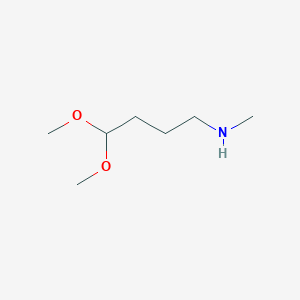
![Methyl-4-methyl-3-[2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]benzoate](/img/structure/B8334148.png)
![4-ethoxy-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8334152.png)
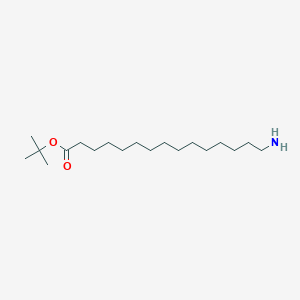
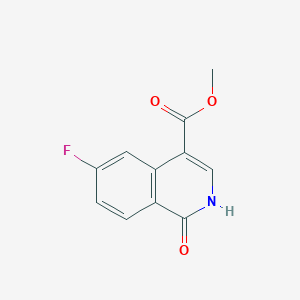
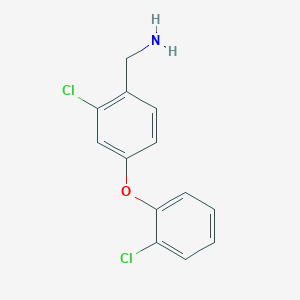
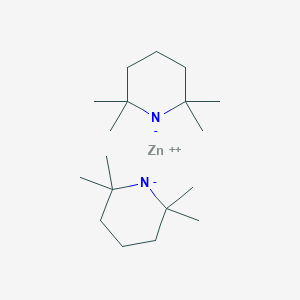
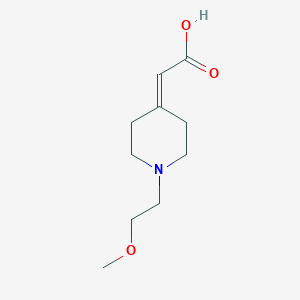
![2,3,5,8-tetrahydro-1,3-dioxo-1H-1,2,4-triazolo[1,2-a]pyridazine-5-carboxylic acid](/img/structure/B8334189.png)
